![molecular formula C18H16ClFN2O2 B2876566 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide CAS No. 898439-06-0](/img/structure/B2876566.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide, also known as AQ-1, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. AQ-1 belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Drug Research and Development
The compound is part of the 4-hydroxy-2-quinolones class, which has interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Synthesis of Heteroannelated Derivatives
The compound can be used in the synthesis of heteroannelated derivatives . These derivatives have unique biological activities .
Biomedical Investigations
The compound holds immense potential for biomedical investigations. It can be used to study various biological processes and phenomena.
Drug Development
The compound can be used in drug development. Its unique properties and structure make it a valuable resource in the creation of new drugs.
Catalytic Studies
The compound can be used in catalytic studies. It can help researchers understand and improve various catalytic processes.
Medicinal Chemistry
The compound finds applications in medicinal chemistry. It can be used to synthesize new medicinal compounds and improve existing ones.
Drug Discovery
The compound can be used in drug discovery. It can help researchers identify new potential drugs for various diseases.
Pharmaceutical Development
The compound can be used in pharmaceutical development. It can help in the creation of new pharmaceutical products and improve the efficacy of existing ones.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-9-3-4-12-7-8-13(10-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFDIMSSZTLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-6-fluorobenzamide |
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